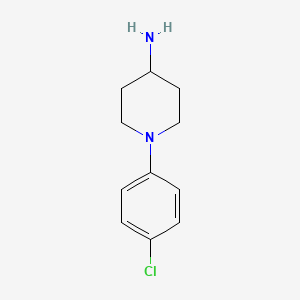

1-(4-Chlorophenyl)piperidin-4-amine

Vue d'ensemble

Description

1-(4-Chlorophenyl)piperidin-4-amine, also known as 4-chloro-N-phenylpiperidine, is an organic compound with a molecular formula of C10H13ClN2. It is a derivative of piperidine, a cyclic amine, and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound is a versatile building block for the synthesis of a wide range of compounds and is used in a variety of applications, including drug discovery and development, chemical synthesis, and biochemistry.

Applications De Recherche Scientifique

Therapeutic Potential in Neuropsychiatric Disorders

Research highlights the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds related to 1-(4-Chlorophenyl)piperidin-4-amine, demonstrating high affinity for D2Rs, are critical in the development of antagonists and partial agonists for these receptors. This indicates a promising avenue for therapeutic applications focusing on the dopaminergic pathway and D2R modulation (Jůza et al., 2022).

Catalysis and Synthetic Applications

The compound's structure is pivotal in catalytic processes, particularly in C-N bond-forming cross-coupling reactions. Its role in recyclable copper catalyst systems underscores its significance in sustainable and efficient organic synthesis. These catalysts, capable of facilitating reactions between various amines and aryl halides, are essential for developing pharmaceuticals and fine chemicals, reflecting the compound's utility in enhancing reaction efficiency and environmental sustainability (Kantam et al., 2013).

Advanced Material Development

1-(4-Chlorophenyl)piperidin-4-amine derivatives find applications in the development of metal-organic frameworks (MOFs) with amine functionalities. These materials, due to their interaction with CO2, are highly sought after for CO2 capture and storage solutions. The introduction of amine groups into MOFs leads to enhanced CO2 sorption capacities, highlighting the compound's role in addressing climate change and environmental conservation efforts (Lin et al., 2016).

Environmental Applications

The chemical structure of 1-(4-Chlorophenyl)piperidin-4-amine is instrumental in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes. This research area is vital for the environmental management of pollutants, particularly in treating water and soil contaminated with resistant organic compounds. Such studies pave the way for developing more effective and environmentally friendly degradation techniques for hazardous substances (Bhat & Gogate, 2021).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMPIHBHYDNQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-7-methyl-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298546.png)

![N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3298588.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3298600.png)

![[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-](/img/structure/B3298624.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3298641.png)

![3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3298666.png)